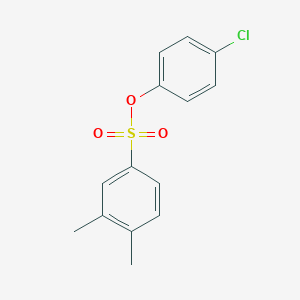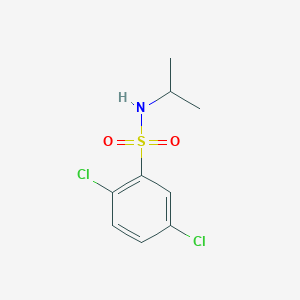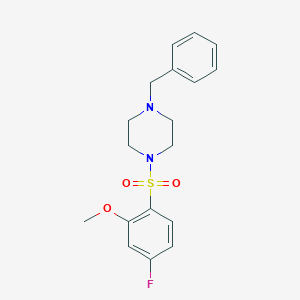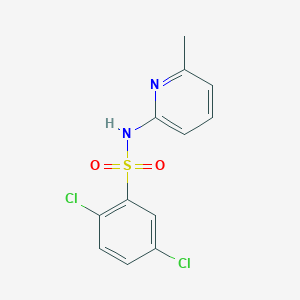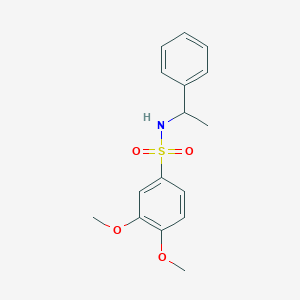
1,3,4-Triphenyl-1H-imidazole-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Triphenyl-1H-imidazole-2(3H)-one, also known as TPPO, is an organic compound that belongs to the imidazole family. It is a white crystalline solid that is soluble in organic solvents such as chloroform and acetone. TPPO is widely used in scientific research due to its unique properties, which make it an excellent tool for studying various biological processes.
作用機序
The mechanism of action of 1,3,4-Triphenyl-1H-imidazole-2(3H)-one is based on its ability to interact with biological molecules through hydrogen bonding and π-π interactions. 1,3,4-Triphenyl-1H-imidazole-2(3H)-one can bind to proteins and nucleic acids, leading to changes in their conformation and function. In photodynamic therapy, 1,3,4-Triphenyl-1H-imidazole-2(3H)-one is activated by light, leading to the generation of reactive oxygen species that can cause oxidative damage to cancer cells.
Biochemical and Physiological Effects:
1,3,4-Triphenyl-1H-imidazole-2(3H)-one has been shown to have various biochemical and physiological effects. For example, it can inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1,3,4-Triphenyl-1H-imidazole-2(3H)-one can also induce apoptosis, a process of programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the main advantages of 1,3,4-Triphenyl-1H-imidazole-2(3H)-one is its high sensitivity and selectivity for detecting biological molecules such as proteins and nucleic acids. It is also relatively easy to synthesize and has a long shelf-life. However, 1,3,4-Triphenyl-1H-imidazole-2(3H)-one has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for 1,3,4-Triphenyl-1H-imidazole-2(3H)-one research. One potential application is in the development of new fluorescent probes for detecting specific biomolecules in living cells. Another direction is in the optimization of 1,3,4-Triphenyl-1H-imidazole-2(3H)-one-based photodynamic therapy for cancer treatment, including the development of new photosensitizing agents and the improvement of treatment protocols. Finally, 1,3,4-Triphenyl-1H-imidazole-2(3H)-one could be used as a tool for studying the structure and function of various biological molecules, including enzymes and receptors.
合成法
1,3,4-Triphenyl-1H-imidazole-2(3H)-one can be synthesized through the reaction of imidazole-2-carboxaldehyde with benzil and ammonium acetate in the presence of a catalyst such as sodium hydride. The reaction proceeds through a condensation reaction, resulting in the formation of 1,3,4-Triphenyl-1H-imidazole-2(3H)-one as the final product.
科学的研究の応用
1,3,4-Triphenyl-1H-imidazole-2(3H)-one has been extensively used in scientific research as a fluorescent probe for detecting various biological molecules such as proteins and nucleic acids. It has also been used as a photosensitizer in photodynamic therapy, a promising cancer treatment that involves the use of light to activate a photosensitizing agent, which then generates reactive oxygen species that can kill cancer cells.
特性
製品名 |
1,3,4-Triphenyl-1H-imidazole-2(3H)-one |
|---|---|
分子式 |
C21H16N2O |
分子量 |
312.4 g/mol |
IUPAC名 |
1,3,4-triphenylimidazol-2-one |
InChI |
InChI=1S/C21H16N2O/c24-21-22(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)23(21)19-14-8-3-9-15-19/h1-16H |
InChIキー |
ODYFNEZFPKKHPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273453.png)
![1-[(5-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273455.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273456.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273457.png)

